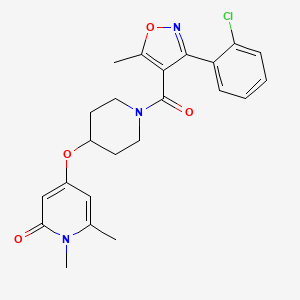

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-14-12-17(13-20(28)26(14)3)30-16-8-10-27(11-9-16)23(29)21-15(2)31-25-22(21)18-6-4-5-7-19(18)24/h4-7,12-13,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYURLBPZGOULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a complex structure with potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Piperidine Moiety : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.

- Isoxazole Derivative : Associated with antibacterial and anticancer properties.

- Dimethylpyridinone Component : Contributes to the overall stability and bioactivity of the molecule.

Molecular Formula

- Molecular Formula :

- Molecular Weight : 373.84 g/mol

Antibacterial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives containing isoxazole moieties have shown significant inhibition against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM . The presence of the piperidine ring enhances this activity due to its ability to interact with bacterial membranes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values for some related compounds were reported as low as 0.63 µM, indicating strong inhibitory potential .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. This is supported by research on similar isoxazole derivatives which have demonstrated cytotoxic effects against various cancer types .

Study 1: Isoxazole Derivatives as Antibacterial Agents

In a comparative study, a series of isoxazole derivatives were synthesized and tested for their antibacterial efficacy. The results showed that the incorporation of chlorophenyl groups significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity (IC50 µM) | Target Bacteria |

|---|---|---|

| Compound A | 2.14 | Salmonella typhi |

| Compound B | 6.28 | Bacillus subtilis |

Study 2: AChE Inhibition

A study focusing on enzyme inhibitors evaluated several derivatives for their AChE inhibitory activity. The results indicated that compounds with piperidine rings exhibited higher potency compared to those without .

| Compound | AChE Inhibition (IC50 µM) |

|---|---|

| Compound C | 0.63 |

| Compound D | 21.25 (reference standard) |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Bacterial Membranes : The hydrophobic regions of the molecule facilitate penetration into bacterial cells, disrupting membrane integrity.

- Enzyme Active Sites : The structural similarity of the compound to natural substrates allows it to bind effectively to active sites of enzymes like AChE and urease, inhibiting their activity.

Scientific Research Applications

Antineoplastic Activity

One significant application of this compound is its potential as an antineoplastic agent . Research has indicated that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Central Nervous System Disorders

The piperidine component of the molecule suggests potential applications in treating neurological disorders . Compounds with similar structures have been explored for their efficacy in managing conditions such as anxiety, depression, and schizophrenia. The interaction of the compound with neurotransmitter receptors may provide therapeutic benefits .

Antimicrobial Properties

Research indicates that compounds containing isoxazole and piperidine structures can exhibit antimicrobial activity . This compound could potentially be developed into a novel antimicrobial agent effective against resistant bacterial strains .

Case Study 1: Anticancer Activity

A study conducted on a series of isoxazole derivatives demonstrated that modifications to the structure significantly enhanced their anticancer properties. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Case Study 2: Neuropharmacology

In neuropharmacological studies, compounds similar to this one have been shown to modulate dopamine and serotonin receptors effectively. A specific derivative demonstrated significant anxiolytic effects in animal models, paving the way for further research into its use for treating anxiety disorders .

Q & A

Q. How to design in vivo toxicity studies for preclinical evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.